![molecular formula C18H21ClN2O4S B2824102 1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2061336-28-3](/img/structure/B2824102.png)
1-((1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
カタログ番号:
B2824102
CAS番号:
2061336-28-3
分子量:
396.89
InChIキー:
DWNNUCHGBZEWCJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine-2,5-dione group, which is a type of lactam (a cyclic amide). Lactams are common in many biologically active compounds. It also contains an azabicyclo[3.2.1]octane group, which is a type of nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely be complex and require multiple steps. The azabicyclo[3.2.1]octane group, in particular, could be challenging to synthesize due to the strain in the bicyclic system .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The azabicyclo[3.2.1]octane group, in particular, would introduce strain into the molecule, which could have significant effects on its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the strained azabicyclo[3.2.1]octane group and the lactam group. The lactam could potentially undergo hydrolysis to form an amino acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .科学的研究の応用
Structural Analysis and Synthesis
- Research has been conducted on compounds structurally similar to the one , like (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane. These studies focus on the structural properties and conformational aspects of such molecules (Li-min Yang et al., 2008).
- Enantiospecific synthesis has been explored for compounds with similar structural frameworks. For instance, the synthesis of an active metabolite of a potent PI3 kinase inhibitor involved stereospecific hydroboration and oxidation-reduction sequences, highlighting the complexity and precision needed in synthesizing such molecules (Zecheng Chen et al., 2010).
Chemical Properties and Applications
- Compounds with similar structural features have been examined for their unique chemical properties. For example, the study of conjugated polyelectrolytes, incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrates the potential of such structures in electronic applications like solar cells (Lin Hu et al., 2015).
- The application of similar compounds in the synthesis of heterocyclic compounds, such as pyrroles and pyrrolidines, has been researched. These syntheses involve intricate cyclization reactions that form the basis for developing pharmaceuticals and other chemicals (S. Benetti et al., 2002).
Pharmacological and Biological Potential
- Research into structurally similar compounds has revealed potential in pharmacology. For example, studies on cyclic imides, which share a similar bicyclic structure, have investigated their ability to reverse amnesia, indicating the neurological implications of these compounds (D. Butler et al., 1987).
将来の方向性
特性
IUPAC Name |
1-[8-(3-chloro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-11-15(19)3-2-4-16(11)26(24,25)21-12-5-6-13(21)10-14(9-12)20-17(22)7-8-18(20)23/h2-4,12-14H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNNUCHGBZEWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H...
Cat. No.: B2824020
CAS No.: 941935-18-8
(Z)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(3,4-...
Cat. No.: B2824024
CAS No.: 900135-07-1
S-(4-ethoxy-3-fluorophenyl)-2-hydroxy-2-methyl-3-(thiop...
Cat. No.: B2824025
CAS No.: 2097914-35-5
2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)...
Cat. No.: B2824026
CAS No.: 2034233-86-6
![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)
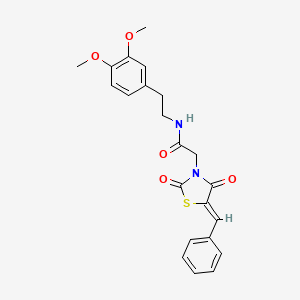

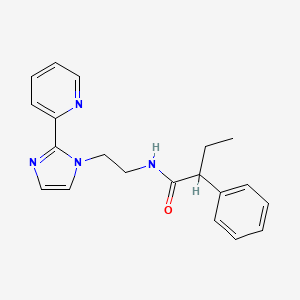
![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
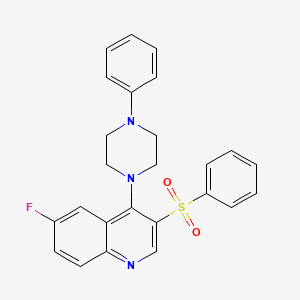
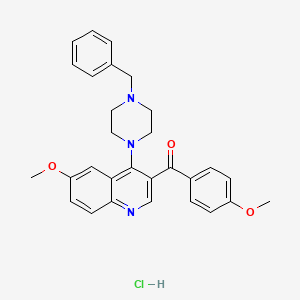
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2824036.png)
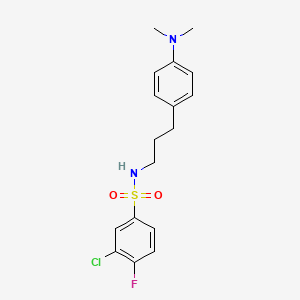
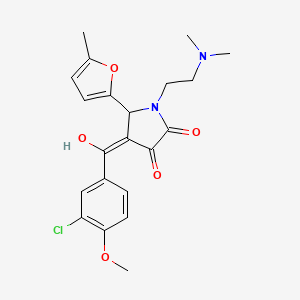
![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)
![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)
